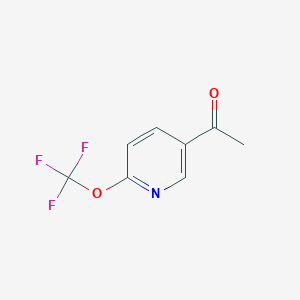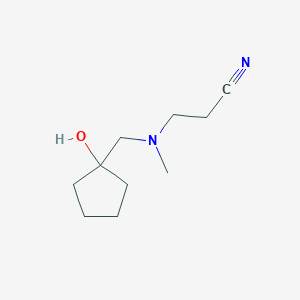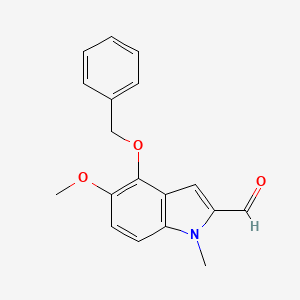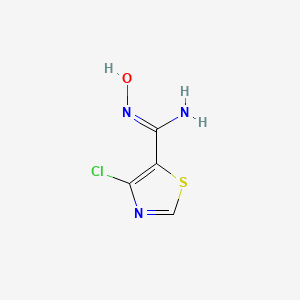![molecular formula C7H4BrN3O2 B12953520 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12953520.png)
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid typically involves the introduction of a bromine atom at the 7-position of the triazolopyridine ring. One common method involves the use of lithium derivatives to introduce bromine. For instance, the reaction of a lithium derivative with 1,2-dibromo-1,1,2,2-tetrachloroethane in a toluene solution can yield 7-bromotriazolopyridine with a yield of 70% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like 1,2-dibromo-1,1,2,2-tetrachloroethane for bromination, and various nucleophiles for substitution reactions. Reaction conditions typically involve solvents like toluene and the use of catalysts or reagents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing heterocycles.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as electronic or photonic applications.
Mécanisme D'action
The mechanism of action of 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other triazolopyridine compounds. These interactions could involve binding to enzymes or receptors, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazolopyridines, such as:
- [1,2,3]Triazolo[4,5-b]pyridine
- [1,2,3]Triazolo[4,5-c]pyridine
- [1,2,3]Triazolo[4,5-d]pyrimidine
Uniqueness
This structural feature distinguishes it from other triazolopyridines and can lead to different chemical and biological properties .
Propriétés
Formule moléculaire |
C7H4BrN3O2 |
|---|---|
Poids moléculaire |
242.03 g/mol |
Nom IUPAC |
7-bromotriazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-1-2-4-6(7(12)13)9-10-11(4)5/h1-3H,(H,12,13) |
Clé InChI |
LYWBFULWOGWHKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=NN2C(=C1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


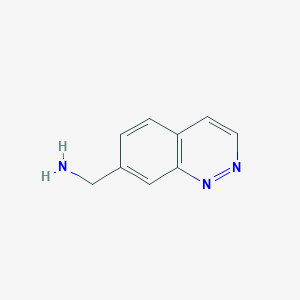

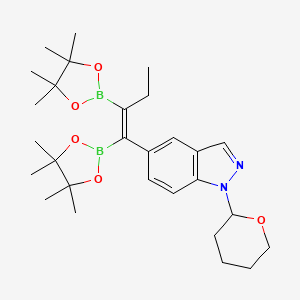
![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
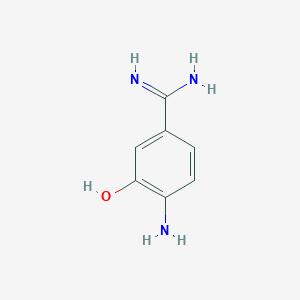
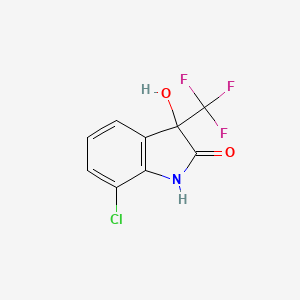
![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)

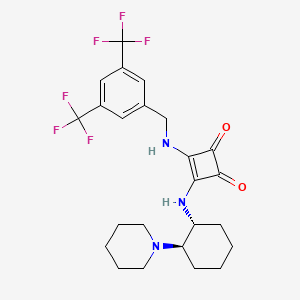
![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
